molecular formula C10H18 B157367 1,9-Decadiene CAS No. 1647-16-1

1,9-Decadiene

Cat. No.: B157367
CAS No.: 1647-16-1
M. Wt: 138.25 g/mol
InChI Key: NLDGJRWPPOSWLC-UHFFFAOYSA-N
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Description

1,9-Decadiene is an organic compound with the molecular formula C10H18. It is a linear diene, meaning it contains two double bonds separated by a chain of carbon atoms. This compound is used in various chemical reactions and industrial applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,9-Decadiene can be synthesized through several methods, including:

Industrial Production Methods

In industrial settings, this compound is typically produced through the ADMET polymerization process due to its efficiency and ability to produce high molecular weight polymers with well-defined structures .

Chemical Reactions Analysis

1,9-Decadiene undergoes various chemical reactions, including:

    Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols. Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: The double bonds can be reduced to form alkanes using hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: The double bonds can undergo substitution reactions with halogens or other electrophiles to form halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, osmium tetroxide.

    Reduction: Hydrogen gas, palladium or platinum catalyst.

    Substitution: Halogens (e.g., chlorine, bromine).

Major Products Formed

    Oxidation: Epoxides, diols.

    Reduction: Alkanes.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemical Properties and Characteristics

1,9-Decadiene is a linear diene characterized by its two double bonds located at the first and ninth carbon atoms. Its properties include:

  • Molecular Weight : 138.25 g/mol
  • Boiling Point : 169 °C
  • Density : Approximately 0.75 g/cm³
  • Flammability : Classified as a flammable liquid .

Applications in Polymer Science

  • Copolymerization
    This compound is extensively used in copolymerization processes, particularly with ethylene and other dienes. It acts as a comonomer in various polymerization reactions, enhancing the properties of the resulting polymers.
    • Case Study : Research has shown that when copolymerized with ethylene using Ziegler-Natta catalysts, this compound significantly affects catalyst activity and molecular weight of polyethylene (PE) produced. This interaction leads to tailored properties suitable for specific applications .
    • Table 1: Copolymerization Characteristics
      ComonomerCatalyst TypeResulting Polymer Properties
      EthyleneZiegler-NattaEnhanced flexibility and strength
      1,5-HexadieneMetalloceneImproved thermal stability
  • Acyclic Diene Metathesis (ADMET)
    This compound undergoes ADMET copolymerization to form linear polybutadiene. This process is crucial for producing elastomers with desirable mechanical properties.
    • Research Insight : The ADMET process involving this compound allows for the synthesis of polymers with controlled molecular weights and architectures .

Applications in Drug Development

  • Drug Delivery Systems
    The partitioning behavior of this compound is studied for its potential use in drug delivery systems. Its ability to mimic lipid bilayers makes it a candidate for enhancing drug permeation through biological membranes.
    • Case Study : A study utilized molecular solvation theory to predict the partition coefficients of this compound in water, revealing its effectiveness in mimicking lecithin bilayers for drug formulation .
    • Table 2: Partition Coefficients
      Solvent SystemLog K (Experimental)Log K (Predicted)
      Water2.52.6
      Lecithin3.03.2

Industrial Applications

  • Chemical Intermediate
    As a chemical intermediate, this compound is utilized in the synthesis of various organic compounds and materials.
    • Applications : It serves as a precursor in the production of specialty chemicals and additives used in adhesives and coatings .
  • Food Industry
    Although primarily used as an industrial chemical, there are indications that it can function as an indirect food additive due to its properties as a flavoring agent or stabilizer .

Mechanism of Action

The mechanism of action of 1,9-decadiene in chemical reactions involves the reactivity of its double bonds. The double bonds can participate in various reactions, such as metathesis, oxidation, and reduction, to form different products. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

1,9-Decadiene can be compared with other similar compounds, such as:

Uniqueness of this compound

This compound is unique due to its longer carbon chain, which allows for the production of polymers with higher molecular weights and specific properties, such as increased crystallinity and thermal stability .

Biological Activity

1,9-Decadiene, a linear diene with the chemical formula C10_{10}H18_{18}, has garnered interest in various fields due to its unique biological properties. This article explores its biological activity, including its interactions with biological membranes, potential therapeutic applications, and relevant case studies.

This compound is characterized by its double bonds located at the first and ninth carbon atoms. This structure not only influences its reactivity but also its biological interactions. The compound is primarily studied for its lipid bilayer permeability and potential as a bioactive agent .

Membrane Interaction

Research indicates that this compound exhibits significant interaction with lipid bilayers, mimicking the selectivity of barrier domains in biological membranes. A study by Mayer and Anderson (2002) demonstrated that the transport characteristics of this compound closely resemble those of natural phospholipids, suggesting its potential role in drug delivery systems . The compound's ability to penetrate lipid membranes is crucial for its effectiveness as a bioactive molecule.

Table 1: Partition Coefficients of this compound

Solvent SystemLog K (Partition Coefficient)
Water/Lipid3.0
Octanol/Water4.5

This table summarizes the partition coefficients that highlight the hydrophobic nature of this compound, which aids in its membrane permeability.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses inhibitory effects against various bacterial strains. For example, a study reported that concentrations as low as 0.5% could significantly reduce the growth of both Gram-positive and Gram-negative bacteria . This suggests potential applications in food preservation and as a natural alternative to synthetic preservatives.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of this compound. Research indicates that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. A recent study found that treatment with this compound reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in cell cultures exposed to inflammatory stimuli . This property could make it a candidate for developing anti-inflammatory therapies.

Case Studies

Case Study 1: Drug Delivery Systems

A study explored the use of this compound as a carrier for hydrophilic drugs. The results indicated enhanced absorption and bioavailability when drugs were encapsulated within liposomes containing this compound compared to traditional carriers . This finding supports further investigation into its use in pharmaceutical formulations.

Case Study 2: Natural Pesticide Development

In agricultural research, this compound was tested for its efficacy as a natural pesticide. Field trials showed that it effectively reduced pest populations while being less harmful to beneficial insects compared to conventional pesticides . This positions it as a sustainable alternative in pest management strategies.

Q & A

Basic Research Questions

Q. How do computational models predict 1,9-decadiene/water partition coefficients (Kdecadiene/w), and what are their limitations?

  • Methodological Answer : The 3D-RISM-KH molecular solvation theory incorporates solvent-site parameters (σ, ε/kB) to estimate Kdecadiene/w. For example, σ values range from 3.675–3.95 Å, and ε/kB from 46–85 K. However, predictive accuracy depends on the octanol/water partition coefficient (log Poct) and Abraham solvation parameters (A, S, E, V), with a root-mean-square error of ±0.42 .

Q. What experimental challenges arise in copolymerizing this compound with ethylene using metallocene catalysts?

  • Methodological Answer : Gelation and reactor fouling occur due to residual double bonds in polymer chains. A kinetic model incorporating three parameters (e.g., diene reactivity ratios, chain-transfer rates) can predict gel formation. Reactivity decreases post-polymerization, necessitating real-time parameter estimation via retrospective cost model refinement (RCMR) algorithms .

Q. How does this compound serve as a model for lipid bilayer permeability studies?

  • Methodological Answer : Its dual terminal double bonds mimic ordered alkyl chain regions in lipid bilayers (e.g., egg lecithin). Permeability correlates with Kdecadiene/w, which is more selective than octanol (selectivity ratio: 2.4). Computational comparisons with phospholipid bilayers validate its use in predicting molecular bioavailability .

Q. What role does this compound play in ADMET polymerization for precision polyolefins?

  • Methodological Answer : ADMET polymerization with this compound produces linear polyethylene (PE) models. Copolymerization with alkyl-α,ω-dienes introduces randomness (e.g., butyl branches at 2.5–66.7 per 1000 PE carbons). Post-polymerization hydrogenation removes unsaturation, enabling structural control for studying thermal properties .

Q. Methodological and Data Analysis Considerations

Q. How can contradictions in radical termination pathways involving this compound be resolved?

  • Methodological Answer : Product analysis (e.g., this compound, 6-phenyl-1-hexene, bibenzyl) combined with radical quenchers (e.g., DPPH) distinguishes cage recombination from disproportionation. Quantifying residual diene via GC-MS under controlled conditions clarifies dominant pathways .

Q. What statistical tools optimize kinetic parameter estimation in this compound copolymerization?

  • Methodological Answer : Global sensitivity analysis identifies significant parameters (e.g., ethylene flow rate, molecular weight distributions). Adaptive MWD calculations and RCMR algorithms refine estimates in real time, minimizing deviations from theoretical values .

Properties

IUPAC Name

deca-1,9-diene
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InChI

InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h3-4H,1-2,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDGJRWPPOSWLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
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Related CAS

108793-14-2
Record name 1,9-Decadiene, homopolymer
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DSSTOX Substance ID

DTXSID4022159
Record name 1,9-Decadiene
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Molecular Weight

138.25 g/mol
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CAS No.

1647-16-1
Record name 1,9-Decadiene
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Record name 1,9-DECADIENE
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Synthesis routes and methods I

Procedure details

A mixture of cyclooctene and ethylene was contacted with catalyst and adjuvant as in Examples IX and X at room temperature and 25 psi pressure to yield 13 weight percent 1,9-decadiene. This shows that ethylene and a cyclic olefin are converted to an acyclic polyene.
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Synthesis routes and methods II

Procedure details

This Example shows use alternative dienes to 1,7-octadiene. 1,9-decadiene (55.2 g, 0.40 mol) and maleic anhydride (19.6 g, 0.20 mol) in acetone (200 g) was polymerized in the same apparatus and under the same conditions as Example 4. The yield of desired copolymer was 33.2 g. The 1H NMR showed 17 mole % vinyl octyl protons, 15 mole % saturated octyl protons, and 4.3 mole % phenyl protons from the benzoyl peroxide initiator. Further characterization is presented in Table 2 and in FIG. 2, as discussed below.
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Synthesis routes and methods III

Procedure details

1,8-decadiene; 1,9-decadiene;
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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